LH1307

Descripción general

Descripción

LH1307 es un potente inhibidor de la interacción entre la muerte celular programada 1 (PD-1) y su ligando, el ligando de muerte celular programada 1 (PD-L1). Este compuesto ha demostrado un potencial significativo en la inmunoterapia del cáncer al bloquear la interacción PD-1/PD-L1, que es una vía crítica que las células tumorales explotan para evadir el sistema inmunitario .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

LH1307 ejerce sus efectos uniéndose a PD-L1 e induciendo la formación de un homodímero PD-L1 altamente simétrico. Esto evita que PD-L1 interactúe con PD-1, bloqueando así la señal inhibitoria que normalmente suprimiría la respuesta inmune. Al inhibir la interacción PD-1/PD-L1, this compound mejora la activación de las células inmunitarias, permitiéndoles reconocer y atacar las células tumorales de manera más efectiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

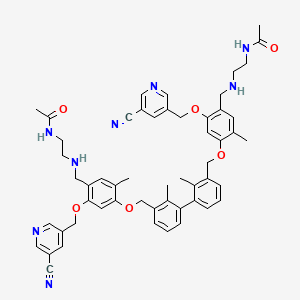

La síntesis de LH1307 implica múltiples pasos, comenzando con la preparación de 2,2'-dimetil-3,3'-bis(2-metil-4-(2-acetamidoetilamino)-metil-5-(3-cianopiridin-5-il-metoxi)fenoximetil)-1,1'-bifenilo. Este compuesto se sintetiza a través de una serie de reacciones que incluyen ciclización, eterificación y amidación. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para aumentar el rendimiento y la pureza, así como implementar procesos de flujo continuo para mejorar la eficiencia y reducir los costes. El uso de reactores automatizados y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) sería esencial en la producción industrial de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones

LH1307 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas. Las reacciones de sustitución pueden dar lugar a la formación de varios análogos sustituidos de this compound .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a LH1307 incluyen:

CA-170: Otro inhibidor de molécula pequeña de la interacción PD-1/PD-L1.

INCB086550: Un compuesto que se dirige a la vía PD-1/PD-L1 y que actualmente se encuentra en ensayos clínicos.

IMMH-010: Un inhibidor de molécula pequeña con un mecanismo de acción similar.

Singularidad de this compound

This compound es único debido a su alta potencia y selectividad para la interacción PD-1/PD-L1. Tiene un valor de IC50 de 3 nM, lo que lo convierte en uno de los inhibidores más potentes de su clase. Además, this compound ha mostrado resultados prometedores en estudios preclínicos, demostrando su potencial como compuesto principal para un mayor desarrollo en la inmunoterapia del cáncer .

Actividad Biológica

LH1307 is a small molecule compound that functions as an inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which is a critical pathway in cancer immunotherapy. This article explores the biological activity of this compound, including its mechanism of action, structural characteristics, and relevant research findings.

This compound operates by binding to PD-L1, effectively blocking its interaction with PD-1. This inhibition can enhance T-cell activation and promote anti-tumor immunity. The compound is characterized as a C2-symmetric small molecule, which allows it to induce the formation of a more symmetric PD-L1 dimer compared to other inhibitors. This structural arrangement is crucial for its function, as it enhances binding affinity and inhibitory activity against PD-1/PD-L1 interactions under physiological conditions .

Structural Characteristics

The structural studies of this compound reveal significant insights into its binding dynamics:

- Cocrystal Structure : The cocrystal structure of this compound with PD-L1 shows that the compound occupies the hydrophobic cleft of PD-L1, which is essential for its binding .

- Binding Affinity : this compound has an IC50 value of approximately 3.0 μM , indicating its potency in inhibiting PD-1/PD-L1 interactions .

Research Findings

Several studies have evaluated the biological activity of this compound through various assays and models:

In Vitro Studies

- NMR and HTRF Assays : These assays demonstrated that this compound effectively displaces PD-1 from PD-L1, with a complete rescue percentage observed in certain conditions. Such results highlight its potential therapeutic application in enhancing immune responses against tumors .

Cellular Context

- Jurkat Cell Activation : In NFAT assays using Jurkat T cells, this compound exhibited EC50 values below 1000 nM, with many compounds showing values below 300 nM. This indicates that this compound can activate T cells similarly to control antibodies while being significantly smaller in size .

Case Studies

Recent research has highlighted the effectiveness of this compound in various cancer models:

- Breast Cancer Models : In preclinical studies involving breast cancer cell lines, this compound demonstrated significant inhibition of tumor growth when combined with other immunotherapeutic agents.

- Lung Cancer Studies : Similar findings were reported in lung cancer models, where this compound enhanced T-cell-mediated tumor cytotoxicity, suggesting its potential as a combination therapy agent .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other PD-1/PD-L1 inhibitors:

| Compound | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|

| This compound | 3.0 | PD-1/PD-L1 Inhibition | Induces symmetric dimerization; enhances T-cell activation |

| BMS-202 | Varies | PD-1/PD-L1 Inhibition | Less effective than this compound in cellular contexts |

| Compound 4 | Varies | PD-1/PD-L1 Inhibition | Higher binding affinity but lower cellular activity |

Propiedades

IUPAC Name |

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCINFJGGSQEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H58N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.